![molecular formula C11H8N2O2 B083465 6-Phenylpyrazine-2-carboxylic acid CAS No. 13534-76-4](/img/structure/B83465.png)
6-Phenylpyrazine-2-carboxylic acid
Overview
Description
“6-Phenylpyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C11H8N2O2 . Its average mass is 200.193 Da and its monoisotopic mass is 200.058578 Da .
Synthesis Analysis
The synthesis of pyrazinamide analogues, which are similar to “6-Phenylpyrazine-2-carboxylic acid”, has been achieved using the Taylor method and the SNH methodology . The process involves the condensation of chlorides of substituted pyrazinecarboxylic acids with ring-substituted anilines .
Molecular Structure Analysis
The molecular structure of “6-Phenylpyrazine-2-carboxylic acid” includes a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized .
Chemical Reactions Analysis
Carboxylic acids, like “6-Phenylpyrazine-2-carboxylic acid”, can undergo four general categories of reactions :
Physical And Chemical Properties Analysis
“6-Phenylpyrazine-2-carboxylic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 418.3±45.0 °C at 760 mmHg, and a flash point of 206.8±28.7 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .
Scientific Research Applications
Herbicides and Abiotic Elicitors
The condensation of substituted pyrazine-2-carboxylic acid chlorides with ring-substituted anilines yielded five substituted pyrazine-2-carboxylic acid amides . These compounds have been evaluated as herbicides and abiotic elicitors . The most active inhibitor of the oxygen evolution rate in spinach chloroplasts was 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide .
Antialgal Activity
The compound 5- tert -butyl- N - (4-chloro-3-methylphenyl)-pyrazine-2-carboxamide has been found to have significant antialgal activity, with the highest reduction of chlorophyll content in Chlorella vulgaris .
Flavonoid Production
6-Chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide has been used as an abiotic elicitor to stimulate the accumulation of flavonoids in a callus culture of Ononis arvensis (L.) . The maximal flavonoid production (about 900%) was reached after a twelve-hour elicitation process with this compound .
Antimycobacterial Activity
Pyrazine derivatives, including 6-Phenylpyrazine-2-carboxylic acid, have been found to possess antimycobacterial activity .
Antibacterial Activity
These compounds also exhibit antibacterial properties .
Antifungal Activity
Pyrazine derivatives have been found to have antifungal properties .
Antidiabetic Activity
Some pyrazine derivatives have been found to have antidiabetic properties .
Diuretic Activity
Pyrazine derivatives, including 6-Phenylpyrazine-2-carboxylic acid, have been found to have diuretic properties .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazine derivatives, including 6-phenylpyrazine-2-carboxylic acid, are known to exhibit a wide range of pharmacological activities .
Mode of Action
It’s worth noting that pyrazine derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Pyrazine derivatives are known to be involved in a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
One of the synthesized pyrazine-2-carboxylic acid derivatives exhibited good antioxidant activity as well as moderate antimicrobial activity .
properties
IUPAC Name |
6-phenylpyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUQDWCBZGEUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536610 | |
Record name | 6-Phenylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyrazine-2-carboxylic acid | |
CAS RN |
13534-76-4 | |
Record name | 6-Phenyl-2-pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13534-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Phenylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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